molecular formula C18H17N3O4 B2517988 3-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941919-01-3

3-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No.: B2517988
CAS No.: 941919-01-3
M. Wt: 339.351
InChI Key: PMIRYNGOFUIWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of benzamide and has a nitro group and a piperidinyl group attached to it.

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of N-phenyl-benzamide derivatives, which share structural similarities with the compound of interest, is in the inhibition of corrosion. These derivatives have been examined for their effectiveness in protecting mild steel against acidic corrosion. Specifically, the electron-withdrawing nitro group was found to impact the inhibition behavior, with studies demonstrating that certain substituents can significantly enhance or decrease this efficiency. The compounds showed strong adsorption at metal/electrolyte interfaces, indicating their potential as corrosion inhibitors in industrial applications (Mishra et al., 2018).

Crystal Structure Analysis

The crystal structure of related nitrophenyl benzamide compounds has been characterized, revealing detailed insights into their molecular arrangements. For example, 2-Nitro-N-(4-nitrophenyl)benzamide was analyzed to understand its orthorhombic crystalline form, providing foundational knowledge for materials science and engineering applications by elucidating how molecular structure influences physical properties (Saeed, Hussain, & Flörke, 2008).

Antimicrobial and Antiproliferative Activities

Further research into N-substituted phenyl benzamides has uncovered their potential in antimicrobial and antiproliferative applications. These studies focused on in vitro assessments against various bacterial and fungal strains, as well as cancer cell lines, highlighting the broad spectrum of biological activities that these compounds possess. The findings suggest avenues for the development of new therapeutic agents based on structural modifications of the benzamide backbone (Kumar et al., 2012).

Material Science and Sensing Applications

In material science, benzamide derivatives have been explored for their utility in developing fluorescence sensors. This research avenue investigates how these compounds can be applied in detecting biomarkers or environmental pollutants, leveraging their chemical properties for sensing technologies. For instance, a zinc-based metal-organic framework (MOF) incorporating a benzamide ligand showed high efficiency and sensitivity as a fluorescence sensing material for nitrotyrosine, a biomarker of oxidative stress, demonstrating the compound's potential in biomedical diagnostics and environmental monitoring (Geng et al., 2022).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising area of study .

Properties

IUPAC Name

3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17-9-1-2-10-20(17)15-7-4-6-14(12-15)19-18(23)13-5-3-8-16(11-13)21(24)25/h3-8,11-12H,1-2,9-10H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIRYNGOFUIWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.